molecular formula C16H19NO B14737653 2-[Benzyl(methyl)amino]-2-phenylethanol CAS No. 6273-68-3

2-[Benzyl(methyl)amino]-2-phenylethanol

Cat. No.: B14737653
CAS No.: 6273-68-3
M. Wt: 241.33 g/mol
InChI Key: SNUUNSDZCIEWPI-UHFFFAOYSA-N
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Description

2-[Benzyl(methyl)amino]-2-phenylethanol is a substituted amino alcohol derivative characterized by a phenylethanol backbone modified with a benzyl(methyl)amino group. This structural feature distinguishes it from simpler aromatic alcohols like 2-phenylethanol (PhEth) or benzyl alcohol (BAlc). The benzyl(methyl)amino group likely enhances its lipophilicity and alters its interaction with biological targets compared to non-aminated counterparts.

Properties

CAS No.

6273-68-3

Molecular Formula

C16H19NO

Molecular Weight

241.33 g/mol

IUPAC Name

2-[benzyl(methyl)amino]-2-phenylethanol

InChI

InChI=1S/C16H19NO/c1-17(12-14-8-4-2-5-9-14)16(13-18)15-10-6-3-7-11-15/h2-11,16,18H,12-13H2,1H3

InChI Key

SNUUNSDZCIEWPI-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(CO)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Benzyl(methyl)amino]-2-phenylethanol typically involves the reaction of benzyl chloride with methylamine to form N-benzylmethylamine. This intermediate is then reacted with phenylacetaldehyde under reductive amination conditions to yield the final product. The reaction conditions often include the use of a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation enhances the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-[Benzyl(methyl)amino]-2-phenylethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[Benzyl(methyl)amino]-2-phenylethanol is utilized in several scientific research areas:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[Benzyl(methyl)amino]-2-phenylethanol involves its interaction with various molecular targets. The compound can act as a ligand for certain enzymes, modulating their activity. It can also interact with cell membranes, affecting their permeability and function. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Differences
Compound Key Functional Groups Molecular Weight (g/mol) Natural Occurrence Biosynthetic Pathway
2-Phenylethanol (PhEth) -OH, phenyl group 122.17 Flowers, fruits, honey L-Phe → phenylacetaldehyde → PhEth (via AADC and PAR)
Benzyl Alcohol (BAlc) -OH, benzyl group 108.14 Floral scents, grapes Degradation of benzyl glucosinolates or benzoic acid derivatives
2-(Dimethylamino)-1-phenylethanol -OH, dimethylamino, phenyl group 165.23 Synthetic/engineered systems Engineered via decarboxylases (e.g., AADC) and reductases
2-[Benzyl(methyl)amino]-2-phenylethanol -OH, benzyl(methyl)amino, phenyl groups ~257.34 (estimated) Hypothetical (not reported) Likely requires L-Phe aminotransferases or engineered pathways

Key Observations :

  • Volatility: PhEth and BAlc are highly volatile, with emissions influenced by environmental factors (e.g., cooler climates preserve PhEth ). The amino group in this compound may reduce volatility due to increased molecular weight and hydrogen bonding.
  • Biosynthesis: PhEth synthesis involves aromatic amino acid decarboxylases (AADC) and phenylacetaldehyde reductases (PAR) , while BAlc derives from benzaldehyde reduction . The target compound may require similar enzymatic steps with additional N-alkylation.
  • Concentrations: PhEth levels in transgenic plants can exceed wild types by 3.23-fold , and BAlc/PhEth ratios are NAD+-dependent . Amino-alcohol analogs like 2-(dimethylamino)-1-phenylethanol are rare in nature but achievable via metabolic engineering .
Stability and Environmental Sensitivity
  • PhEth and BAlc degrade under heat or oxidative conditions , but amino alcohols may exhibit greater thermal stability due to hydrogen bonding. For example, 2-phenylethanol persists in roasted palm oil , suggesting similar stability for its amino derivatives.
  • Cooler climates favor PhEth/BAlc retention , whereas amino-alcohol analogs may require pH-controlled environments to prevent deamination.

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